molecular formula C5H12N2O2 B13086972 (2S)-3-Amino-N-ethyl-2-hydroxypropanamide

(2S)-3-Amino-N-ethyl-2-hydroxypropanamide

Cat. No.: B13086972
M. Wt: 132.16 g/mol
InChI Key: XUZDIDIBSKBCFM-BYPYZUCNSA-N
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Description

(2S)-3-Amino-N-ethyl-2-hydroxypropanamide is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Amino-N-ethyl-2-hydroxypropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine and glycidol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction may require specific temperatures and pressures to optimize yield and purity.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Amino-N-ethyl-2-hydroxypropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an amide derivative.

    Reduction: The amide group can be reduced to form an amine, altering the compound’s chemical properties.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an amide derivative, while reduction can produce an amine.

Scientific Research Applications

(2S)-3-Amino-N-ethyl-2-hydroxypropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-3-Amino-N-ethyl-2-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Amino-2-hydroxypropanamide: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    (2S)-3-Amino-N-methyl-2-hydroxypropanamide: Contains a methyl group instead of an ethyl group, leading to variations in its biological activity and applications.

Uniqueness

(2S)-3-Amino-N-ethyl-2-hydroxypropanamide is unique due to the presence of the ethyl group, which influences its chemical reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of pharmaceuticals and other specialized applications.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

(2S)-3-amino-N-ethyl-2-hydroxypropanamide

InChI

InChI=1S/C5H12N2O2/c1-2-7-5(9)4(8)3-6/h4,8H,2-3,6H2,1H3,(H,7,9)/t4-/m0/s1

InChI Key

XUZDIDIBSKBCFM-BYPYZUCNSA-N

Isomeric SMILES

CCNC(=O)[C@H](CN)O

Canonical SMILES

CCNC(=O)C(CN)O

Origin of Product

United States

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